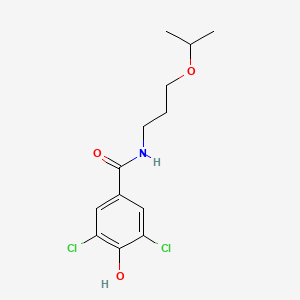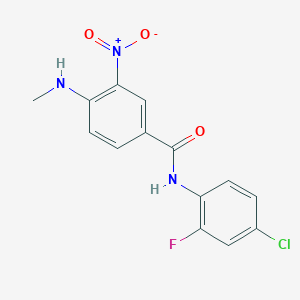
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has shown potential in the treatment of various neurological disorders, such as epilepsy, addiction, and anxiety.
作用機序
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to an overall decrease in neuronal excitability, which is beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which results in an overall decrease in neuronal excitability. This decrease in neuronal excitability is believed to be responsible for the therapeutic effects of this compound in various neurological disorders. Additionally, this compound has been shown to have minimal effects on other neurotransmitters, such as dopamine and serotonin, which reduces the potential for unwanted side effects.
実験室実験の利点と制限
One advantage of N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide is its high selectivity for GABA transaminase, which reduces the potential for off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has shown promise in the treatment of various neurological disorders, and future research may focus on its potential use in clinical settings. Additionally, further studies may investigate the efficacy of this compound in combination with other therapies, such as antiepileptic drugs or antidepressants. Furthermore, research may focus on the development of novel GABA transaminase inhibitors with improved pharmacokinetic properties and reduced potential for off-target effects.
合成法
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents, such as 3-cyclopropylpyrrolidine, 2-oxo-1,2-dihydropyridine-4-carboxylic acid, and methyl chloroformate. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown efficacy in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been investigated for its anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-yl)-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-6-4-10(8-13(16)18)14(19)15-11-5-7-17(9-11)12-2-3-12/h4,6,8,11-12H,2-3,5,7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQMRRWNHUUPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NC2CCN(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)

![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)
![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)
![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)




